

Pharmacokinetics and metabolism of hydroxyprogesterone caproate in pregnancy

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An In-Depth Guide to the Pharmacokinetics and Metabolism of **Hydroxyprogesterone Caproate** in Pregnancy

Introduction

17 α -hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin indicated to reduce the risk of recurrent spontaneous preterm birth in women with a singleton pregnancy who have a history of a prior singleton spontaneous preterm birth.[1][2][3] Administered as a weekly intramuscular injection, its efficacy is linked to maintaining uterine quiescence. At the time of its approval by the U.S. Food and Drug Administration, comprehensive data on its behavior in the body during pregnancy were limited.[4] Subsequent research has focused on elucidating the pharmacokinetics (PK)—the study of drug absorption, distribution, metabolism, and excretion—and metabolic fate of 17-OHPC to better understand its mechanism and optimize therapeutic strategies.[5][6] This guide provides a detailed overview of the current scientific understanding of 17-OHPC's pharmacokinetics and metabolism in its target population.

Pharmacokinetics of 17-OHPC in Pregnancy

The standard clinical dosage of 17-OHPC is 250 mg, administered weekly via intramuscular (IM) injection into the gluteus maximus, beginning between 16 and 20 weeks of gestation and continuing until the 37th week.[3][7][8]

Absorption, Distribution, and Elimination

Formulated in castor oil, 17-OHPC is released slowly from the injection site, resulting in a long apparent half-life.[5][9] Its pharmacokinetic profile is generally described by a one-compartment model with first-order absorption and elimination.[2][7] However, a more complex model incorporating both a maternal and a fetal compartment has also been successfully applied, reflecting the drug's distribution across the placenta.[1][8]

The apparent volume of distribution in the maternal compartment is substantial, estimated at approximately 32,610 liters, indicating extensive distribution into tissues.[1][2] Crucially, 17-OHPC crosses the placental barrier and is detectable in fetal cord blood, with concentrations being a function of the time since the last maternal dose.[9][10] The drug exhibits a long terminal half-life, which varies depending on the patient population but is typically estimated to be between 10 and 16 days in pregnant women.[4][5][9]

Quantitative Pharmacokinetic Data

Significant inter-individual variability in 17-OHPC plasma concentrations has been observed.[5] Pharmacokinetic parameters are influenced by gestational stage, with drug accumulation occurring over the treatment period.

Table 1: Summary of Key Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (250 mg IM Weekly)

Study Population	Gestational Week of Study	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/mL)	Apparent Half-Life (t _{1/2})	Reference(s)
Singleton Gestation	After 1st Dose (16-20 wks)	5.0 ± 1.5	119.8 ± 50.1	571.4 ± 195.2	-	[4]
Singleton Gestation	Steady State (24-28 wks)	12.5 ± 3.9	28.6 ± 9.0	1269.6 ± 285.0	-	[4]
Singleton Gestation	Steady State (32-36 wks)	12.3 ± 4.9	43.7 ± 20.2	1268.0 ± 511.6	16.3 ± 3.6 days	[4]
Multifetal Gestation	Multiple sampling points	-	-	-	~10 days	[5]

Data presented as Mean ± Standard Deviation where available. AUC represents the area under the curve over a 7-day dosing interval (AUC₀₋₇).

Factors Influencing 17-OHPC Pharmacokinetics

Several physiological and demographic factors have been identified as significant covariates affecting the pharmacokinetics of 17-OHPC.

- **Body Weight and BMI:** Maternal body weight is a primary factor influencing both drug clearance and volume of distribution.[1] Women with a higher Body Mass Index (BMI) may have lower plasma concentrations of 17-OHPC, suggesting that standard fixed dosing may not be optimal for all patients.[5][7]
- **Gestation Type:** The pharmacokinetics of 17-OHPC differ between singleton and multifetal pregnancies. The apparent half-life is shorter in women with multifetal gestations (~10 days) compared to those with singleton gestations (~16 days).[5][11]

- **Gestational Age:** Plasma concentrations of 17-OHPC tend to increase as pregnancy progresses, with levels at 32-35 weeks being higher than those at 24-28 weeks, indicating drug accumulation with weekly dosing.[4][5]
- **Race:** Some studies have suggested that the apparent clearance of 17-OHPC may be higher in African American women compared to Caucasian women.[5]
- **Route of Administration:** While typically administered intramuscularly, subcutaneous auto-injection has been studied and found to be bioequivalent in terms of total drug exposure (AUC).[12][13] However, subcutaneous administration has been associated with a higher incidence of injection site pain.[13][14]

Metabolism of 17-OHPC

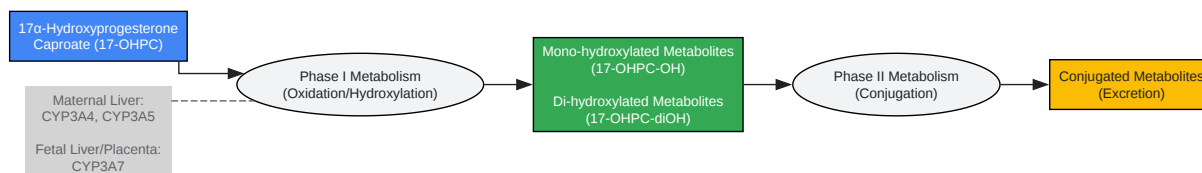
Understanding the metabolic fate of 17-OHPC is critical, as metabolites may possess their own biological activity or contribute to adverse effects.

Metabolic Pathways

17-OHPC is a distinct synthetic progestin and not a prodrug of progesterone. The caproate ester moiety is not cleaved during metabolism; therefore, 17 α -hydroxyprogesterone is not a metabolite.[12] The primary metabolic pathways for 17-OHPC are oxidation (hydroxylation) and reduction, followed by conjugation (e.g., glucuronidation, sulfation) to facilitate excretion.[12]

The biotransformation is primarily mediated by the cytochrome P450 enzyme system.

- **Maternal Metabolism:** In the maternal liver, CYP3A4 and CYP3A5 are the principal enzymes responsible for metabolizing 17-OHPC.[12]
- **Fetal & Placental Metabolism:** The fetal liver is also capable of metabolizing 17-OHPC, predominantly via CYP3A7, the major fetal CYP3A isoform.[15][16] Studies have shown that the intrinsic clearance of 17-OHPC by fetal hepatocytes is approximately half that of adult hepatocytes.[15][16]



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Caption: Metabolic pathway of 17-OHPC via Phase I and Phase II reactions.

Major Metabolites

The primary metabolites identified in circulation are mono-hydroxylated (17-OHPC-OH) and di-hydroxylated (17-OHPC-diOH) forms of the parent drug.[4]

- Mono-hydroxylated Metabolites (17-OHPC-OH): These are the most abundant metabolites detected. However, their systemic exposure is approximately 6 to 10 times lower than that of the parent 17-OHPC.[4]
- Di-hydroxylated Metabolites (17-OHPC-diOH): These are found at significantly lower concentrations than the mono-hydroxylated versions.[4]

The biological activity of these metabolites remains unknown.[4]

Table 2: Pharmacokinetic Parameters of the Primary Mono-hydroxylated Metabolite (17-OHPC-OH)

Gestational Week of Study	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/mL)	Apparent Half-Life (t _{1/2})	Reference(s)
After 1st Dose (16-20 wks)	1.9 ± 0.7	~113.6 (median)	208.5 ± 92.4	-	[4]
Steady State (24-28 wks)	1.5 ± 0.7	-	157.0 ± 64.6	-	[4]
Steady State (32-36 wks)	1.8 ± 1.0	-	211.0 ± 113.1	19.7 ± 6.2 days	[4]

Data presented as Mean ± Standard Deviation where available. AUC represents the area under the curve over a 7-day dosing interval (AUC₀₋₇).

Experimental Protocols

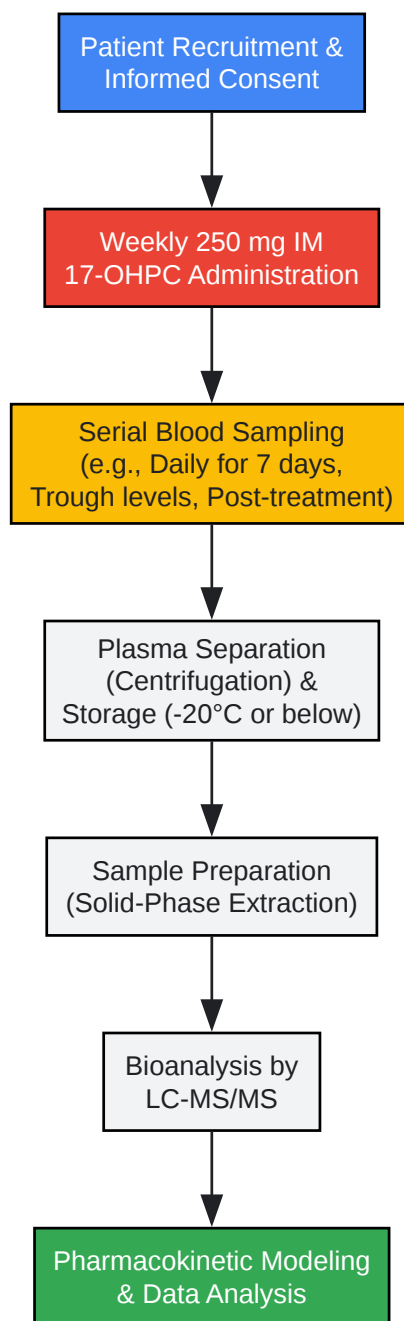
The quantification of 17-OHPC in biological matrices requires a sensitive and specific bioanalytical method. Pharmacokinetic studies follow a structured clinical protocol.

Pharmacokinetic Study Design

A typical clinical study to evaluate 17-OHPC pharmacokinetics employs a prospective, open-label, longitudinal design in pregnant women receiving the standard 250 mg weekly IM dose for the prevention of recurrent preterm birth.[2][7]

- Patient Population: Pregnant women with a history of spontaneous preterm birth, initiated on 17-OHPC between 16 and 20 weeks of gestation.
- Dosing Regimen: 250 mg of 17-OHPC in 1 mL castor oil administered intramuscularly once weekly.[8]
- Blood Sampling: A rich sampling schedule is often employed during specific study periods. For example, daily blood samples may be collected for 7 consecutive days following the first dose or during steady-state intervals (e.g., 24-28 weeks and 32-36 weeks) to characterize the absorption phase and determine Cmax and Tmax.[4][9] Trough concentrations (predose)

are also measured. To determine the elimination half-life, blood samples may be collected for an extended period (e.g., up to 28 days) after the final dose is administered.[2][4]



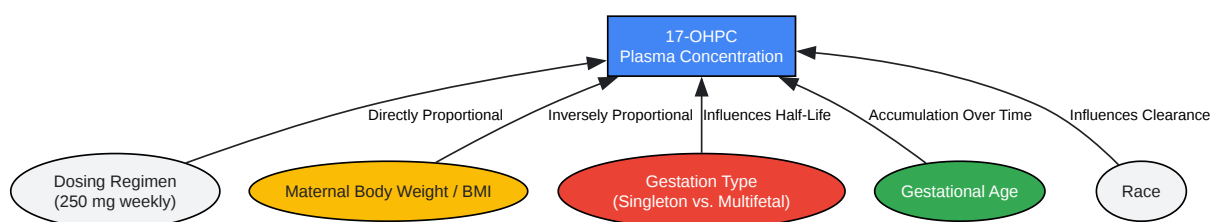
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Caption: A typical experimental workflow for a 17-OHPC pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 17-OHPC in plasma due to its high sensitivity and specificity.[5][17][18]

- **Sample Preparation:** Plasma samples are typically processed using solid-phase extraction (SPE) to remove interfering endogenous substances and concentrate the analyte. Oasis HLB cartridges are commonly used for this purpose.[17][18]
- **Internal Standard:** An internal standard, such as Medroxyprogesterone Acetate (MPA), is added to the samples before extraction to correct for variability during sample processing and analysis.[17][18]
- **Chromatographic Separation:** The extracted sample is injected into an HPLC system. Separation is achieved on a reverse-phase column (e.g., Waters C18 Symmetry) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often with modifiers like formic acid or ammonium hydroxide to improve ionization.[17][18]
- **Mass Spectrometric Detection:** Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to Selected Reaction Monitoring (SRM), where it specifically monitors for a predefined precursor-to-product ion transition for 17-OHPC (e.g., m/z 429.2 \rightarrow 313.1) and the internal standard.[17][18] This ensures high selectivity.
- **Assay Validation:** The method is validated according to regulatory guidelines, demonstrating linearity, accuracy, precision, and stability. The typical linear range for the assay is between 0.5 and 200 ng/mL, with a lower limit of quantification (LLOQ) of 0.5-1.0 ng/mL.[17][18][19] Inter- and intra-assay variability is typically below 15%.[5][18]



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Caption: Key factors influencing the plasma concentration of 17-OHPC.

Conclusion

The pharmacokinetics of 17-**hydroxyprogesterone caproate** in pregnancy are characterized by slow absorption, extensive distribution, a long terminal half-life, and significant inter-patient variability. Key factors including maternal body weight, gestation type, and gestational age significantly influence drug exposure. 17-OHPC is metabolized by maternal and fetal CYP3A enzymes into hydroxylated metabolites whose biological activities have not yet been determined. A thorough understanding of these pharmacokinetic and metabolic properties, derived from robust clinical studies and precise bioanalytical methods, is essential for optimizing dosing regimens and improving the clinical efficacy of 17-OHPC in the prevention of recurrent preterm birth.

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